
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is a synthetic organic compound that belongs to the class of acridinediones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of aziridine rings and methoxy groups in its structure suggests that it may have unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Acridinedione Core: This can be achieved through the condensation of appropriate aromatic aldehydes with active methylene compounds under basic or acidic conditions.
Introduction of Amino and Aziridine Groups: The amino group can be introduced via nucleophilic substitution reactions, while the aziridine rings can be formed through cyclization reactions involving aziridine precursors.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The amino and aziridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce dihydro derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The aziridine rings may facilitate covalent binding to biological macromolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The methoxy group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
Similar Compounds
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-hydroxy-: Similar structure but with a hydroxy group instead of a methoxy group.
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-ethoxy-: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
1,4-Acridinedione, 5-amino-2,3-bis(1-aziridinyl)-6-methoxy- is unique due to the presence of both aziridine rings and a methoxy group, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
77282-45-2 |
|---|---|
分子式 |
C18H16N4O3 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
5-amino-2,3-bis(aziridin-1-yl)-6-methoxyacridine-1,4-dione |
InChI |
InChI=1S/C18H16N4O3/c1-25-11-3-2-9-8-10-14(20-13(9)12(11)19)18(24)16(22-6-7-22)15(17(10)23)21-4-5-21/h2-3,8H,4-7,19H2,1H3 |
InChI 键 |
HPXGEVYIGIMXOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C2=NC3=C(C=C2C=C1)C(=O)C(=C(C3=O)N4CC4)N5CC5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


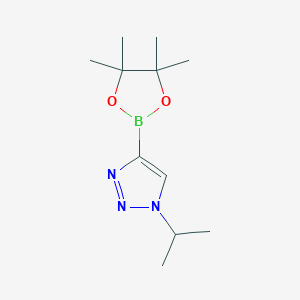
![4,6-Dichloro-N-[1-(methoxymethyl)-1H-imidazol-4-yl]-1,3,5-triazin-2-amine](/img/structure/B13990817.png)
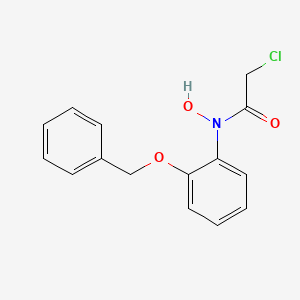
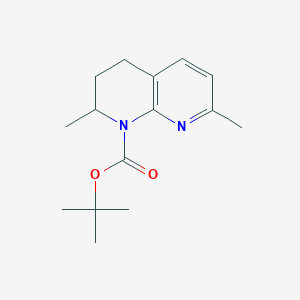
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)

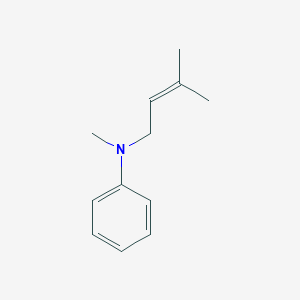

![[5-[Tert-butyl(dimethyl)silyl]oxy-2-ethylphenyl]boronic acid](/img/structure/B13990862.png)
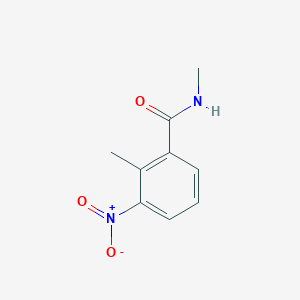
![[3-(Triazol-2-yl)phenyl]boronic acid](/img/structure/B13990877.png)



